3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-10-4-6-14-12-17(8-9-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQACZYLYRXXRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via Buchwald-Hartwig amination or aromatic nucleophilic substitution (SNAr) .
Method A: Buchwald-Hartwig Coupling
Method B: SNAr Reaction
Introduction of the Isobutyryl Group
The primary amine at position 1 is acylated using isobutyryl chloride under basic conditions:
- Reagents : Isobutyryl chloride, triethylamine (TEA)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature, 2 hours.
- Yield : 82% (reported for analogous compounds).
Synthesis of 3-Fluorobenzoic Acid Derivatives
3-Fluorobenzoic acid is commercially available. For activation:
- Activation method : Conversion to acid chloride using thionyl chloride (SOCl₂) or coupling reagents like HATU.
Amide Bond Formation
The final step couples 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine with activated 3-fluorobenzoic acid.
Method A: HATU-Mediated Coupling
- Reagents : HATU, DIPEA
- Solvent : N,N-Dimethylformamide (DMF)
- Temperature : Room temperature, 3 hours.
- Yield : 78%.
Method B: EDCl/HOBt Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 12 hours.
Optimization and Challenges
Side Reactions
Purification
- Column chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures for final product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The tetrahydroquinoline moiety may interact with hydrophobic pockets in proteins, while the benzamide core can form additional hydrogen bonds or π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted tetrahydroquinoline benzamides, which exhibit structural diversity in their substituents and substitution patterns. Below is a comparative analysis with analogous compounds, highlighting differences in structure, physicochemical properties, and biological relevance.
Structural Analogues
Physicochemical and Pharmacokinetic Comparisons
The isobutyryl group increases lipophilicity (logP ~3.2) relative to the sulfonyl (logP ~2.1) or ethyl-2-oxo (logP ~2.8) derivatives, favoring membrane permeability but possibly reducing aqueous solubility.
Steric Effects :
- The isobutyryl group introduces greater steric bulk than the methyl or ethyl groups in other analogues, which may influence binding to hydrophobic pockets in target proteins.
Safety Profiles: The 4-(tert-butyl) analogue (CAS 1004253-21-7) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its high hydrophobicity and metabolic persistence . No such data are available for the target compound, but its fluorine substituent may reduce toxicity risks compared to chlorine or sulfonyl groups.
Biological Activity
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 941953-96-4 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the tetrahydroquinoline moiety through reactions such as the Pictet-Spengler reaction, followed by acylation with isobutyryl chloride to introduce the isobutyryl group.
Research indicates that compounds similar to this compound may exhibit activity by interacting with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammatory responses.
- Antitumor Potential : Preliminary studies suggest that similar compounds have shown antitumor effects by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity : A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .
- Neurotransmitter Reuptake Inhibition : Compounds with similar structures have been shown to inhibit serotonin, norepinephrine, and dopamine transporters, which could be beneficial in treating depression and anxiety disorders .
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective derivatives:
- SAR Analysis : Modifications to the tetrahydroquinoline structure can enhance biological activity. For instance, introducing different substituents on the benzamide moiety can significantly affect receptor affinity and selectivity.
- Pharmacological Profiles : Compounds derived from this scaffold have been noted for their diverse pharmacological profiles including anti-inflammatory and analgesic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
